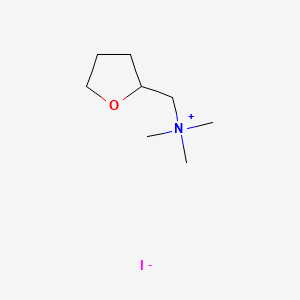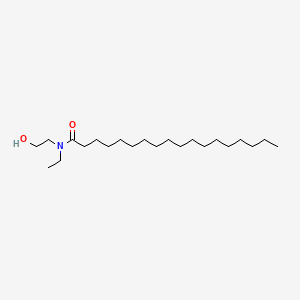
N-Ethyl-N-(2-hydroxyethyl)stearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-n-(2-hydroxyethyl)octadecanamide is a synthetic compound with the molecular formula C22H45NO2. It is also known by various other names such as Clindrol 200-MS, Comperlan HS, and Stearamide MEA . This compound is characterized by its long hydrocarbon chain and the presence of both an amide and a hydroxyl group, making it a versatile molecule in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-ethyl-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with ethanolamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Stearic Acid Amide: Stearic acid reacts with ethanolamine to form N-(2-hydroxyethyl)stearamide.
Ethylation: The N-(2-hydroxyethyl)stearamide is then reacted with ethylamine to form n-ethyl-n-(2-hydroxyethyl)octadecanamide.
Industrial Production Methods
In industrial settings, the production of n-ethyl-n-(2-hydroxyethyl)octadecanamide is typically carried out in large reactors where the reactants are mixed and heated under specific conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through processes such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Oxidation: Formation of n-ethyl-n-(2-oxoethyl)octadecanamide.
Reduction: Formation of n-ethyl-n-(2-aminoethyl)octadecanamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-ethyl-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of n-ethyl-n-(2-hydroxyethyl)octadecanamide involves its interaction with cell membranes and various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with lipid bilayers, potentially stabilizing cell membranes. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)stearamide: Lacks the ethyl group, making it less hydrophobic.
Stearamide MEA: Similar structure but different functional groups.
N-Stearoylethanolamine: Contains a similar amide linkage but different substituents.
Uniqueness
N-ethyl-n-(2-hydroxyethyl)octadecanamide is unique due to its specific combination of an ethyl group and a hydroxyl group attached to the amide linkage. This unique structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and emulsifying ability, making it particularly useful in various industrial and research applications .
Propriétés
Numéro CAS |
24731-31-5 |
|---|---|
Formule moléculaire |
C22H45NO2 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
N-ethyl-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3 |
Clé InChI |
AMPMLHRGDKAIBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


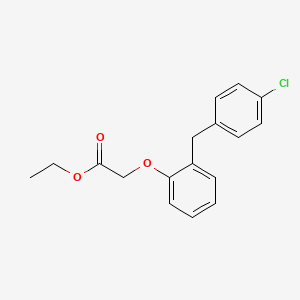
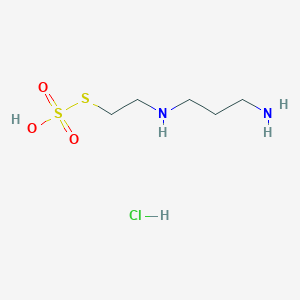
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
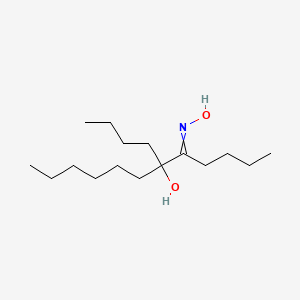
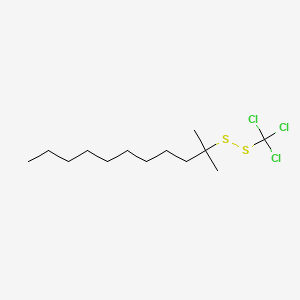
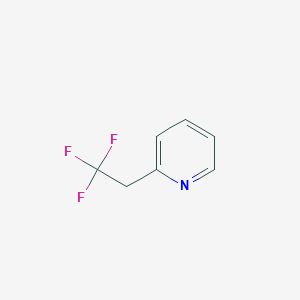
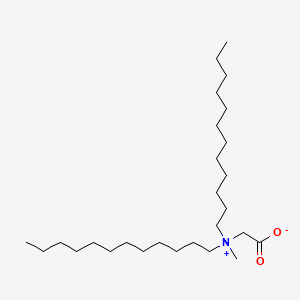
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
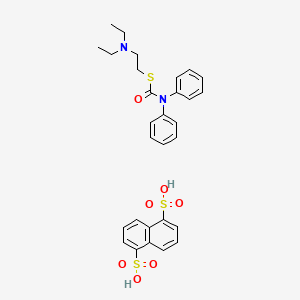

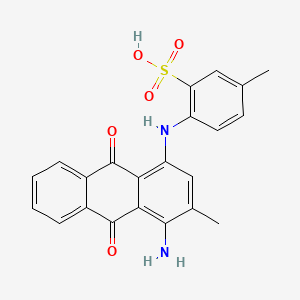
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
